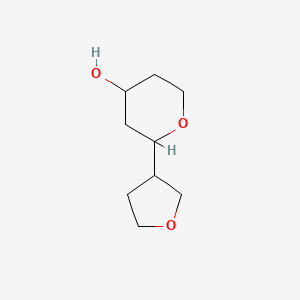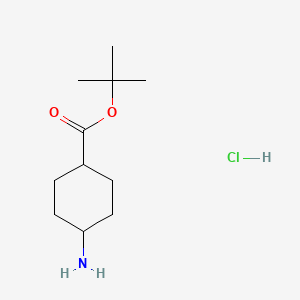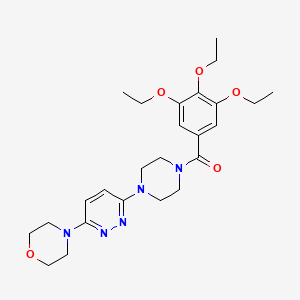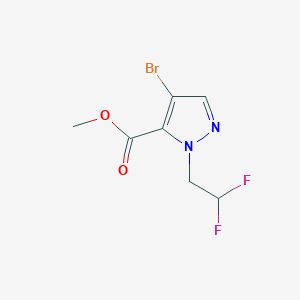
4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19BrN2O4S and its molecular weight is 439.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic synthesis procedures. The process may start with the bromination of a suitable precursor, followed by the introduction of the sulfonamide group under controlled conditions. This might involve reagents like sulfuryl chloride or related sulfonylating agents. The incorporation of the tetrahydroquinolin moiety would typically require a cyclization reaction, often facilitated by catalysts such as Lewis acids.
Industrial Production Methods: In industrial settings, the production of this compound may involve streamlined processes for efficiency and yield optimization. Large-scale synthesis would likely employ continuous flow reactors to ensure consistent quality and minimize reaction time. Advanced purification techniques, such as chromatography or crystallization, would be essential to achieve the required purity standards.
化学反应分析
Types of Reactions it Undergoes: The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group and the nitrogen in the tetrahydroquinolin ring can be targets for oxidation under specific conditions.
Reduction: The bromide can be reduced to introduce other functional groups.
Substitution: Halogen exchange reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Often involves reagents like hydrogen peroxide or ozone.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Typically involves nucleophilic agents, possibly in the presence of a base like sodium hydroxide.
Major Products Formed from These Reactions:
Oxidative products might include quinone derivatives.
Reduction can lead to dehalogenated compounds.
Substitution reactions yield a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications: 4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds applications across multiple fields:
Chemistry:
As a building block in the synthesis of more complex molecules.
Biology:
Studied for its interaction with biological macromolecules, offering insights into binding mechanisms and effects.
Medicine:
Potential pharmacological applications, including as enzyme inhibitors or receptor modulators.
Industry:
Used in materials science for developing novel polymers or as an intermediate in the synthesis of functional materials.
作用机制
Molecular Targets and Pathways Involved: The compound's mechanism of action can vary depending on its application. In biological contexts, it may interact with enzyme active sites, modulating their activity. The sulfonamide group could play a role in binding to protein residues, while the tetrahydroquinolin moiety may confer specificity to particular targets. This compound might also influence signaling pathways by interacting with cell receptors or ion channels.
相似化合物的比较
4-bromo-N-(1-(2-methylacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: A slight structural variation which might alter its chemical and biological properties.
4-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide:
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Lacking the bromine atom, which could impact its binding affinity and reaction profile.
Highlighting its Uniqueness: What sets 4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide apart from similar compounds is the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine's presence makes it a useful intermediate in synthesis, allowing for further functionalization that might be less accessible with other halogens or functional groups.
属性
IUPAC Name |
4-bromo-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-25-12-18(22)21-10-2-3-13-4-7-15(11-17(13)21)20-26(23,24)16-8-5-14(19)6-9-16/h4-9,11,20H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXVIRXIQRFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
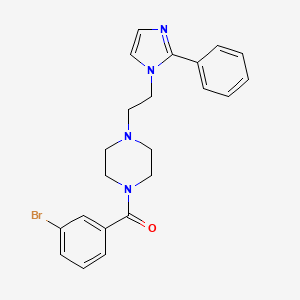
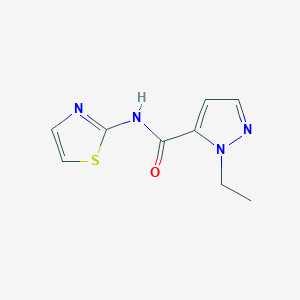
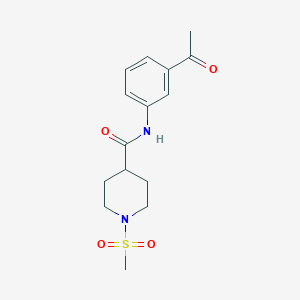
acetonitrile](/img/structure/B2463175.png)
![[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2463176.png)
![N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2463177.png)
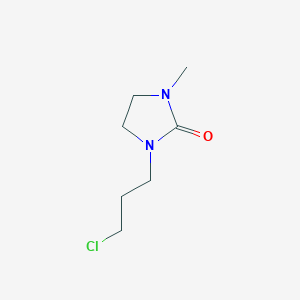
![6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2463180.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2463181.png)

